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Compound of Interest

Compound Name: 8-(3-Pyridyl)theophylline

Cat. No.: B089744 Get Quote

Disclaimer: Despite extensive research, a specific CAS number and detailed experimental data

for 8-(3-Pyridyl)theophylline, identified by the IUPAC name 1,3-dimethyl-8-(pyridin-3-yl)-7H-

purine-2,6-dione, could not be located in publicly available scientific literature and chemical

databases. The information presented herein is a compilation of established knowledge

regarding the synthesis and biological context of closely related theophylline and xanthine

derivatives, intended to provide a foundational understanding for researchers, scientists, and

drug development professionals.

Core Compound Identification
While a specific CAS number for 8-(3-Pyridyl)theophylline remains elusive, its structural and

chemical identity can be precisely defined.

Table 1: Compound Identification

Parameter Value

Common Name 8-(3-Pyridyl)theophylline

IUPAC Name 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione

Molecular Formula C₁₂H₁₁N₅O₂

Molecular Weight 257.25 g/mol

Chemical Structure (Awaiting experimentally confirmed data)
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Hypothetical Synthesis and Experimental Protocol
Based on established synthetic methodologies for 8-substituted xanthine derivatives, a

plausible route for the synthesis of 8-(3-Pyridyl)theophylline can be proposed. The most

common and effective method involves the condensation of a 5,6-diaminouracil derivative with

a suitable pyridine-containing reactant.

General Synthetic Pathway
The synthesis of 8-substituted theophylline derivatives typically follows a well-documented

pathway involving the Traube purine synthesis or similar cyclization reactions. A likely synthetic

route for 8-(3-Pyridyl)theophylline would involve the reaction of 5,6-diamino-1,3-

dimethyluracil with nicotinic acid or one of its activated derivatives.
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Caption: A potential synthetic workflow for 8-(3-Pyridyl)theophylline.

Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the synthesis of similar 8-aryl-

xanthine compounds. This protocol has not been experimentally validated for the synthesis of

8-(3-Pyridyl)theophylline and should be adapted and optimized by qualified researchers.

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux

condenser and magnetic stirrer, dissolve 1 equivalent of 5,6-diamino-1,3-dimethyluracil and

1.1 equivalents of nicotinic acid in a suitable high-boiling solvent such as N,N-

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Condensation: Add a condensing agent, such as phosphorus oxychloride (POCl₃) or a

carbodiimide (e.g., DCC, EDC), dropwise to the reaction mixture at room temperature.

Cyclization: After the initial condensation, heat the reaction mixture to reflux (typically 120-

150 °C) for several hours to facilitate the cyclization and formation of the purine ring system.

The reaction progress should be monitored by an appropriate technique, such as thin-layer

chromatography (TLC).

Work-up and Purification: Upon completion of the reaction, allow the mixture to cool to room

temperature. Pour the reaction mixture into ice-water to precipitate the crude product. The

precipitate is then collected by filtration, washed with water, and dried. Further purification

can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or

by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical

techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to

confirm its identity and purity.

Potential Biological Activity and Signaling Pathways
Theophylline and its derivatives are well-known for their pharmacological effects, primarily as

adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. It is highly probable

that 8-(3-Pyridyl)theophylline would exhibit similar activities.
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Adenosine Receptor Antagonism
The introduction of an aromatic substituent at the 8-position of the xanthine core is a common

strategy for developing potent and selective adenosine receptor antagonists. The pyridyl group

in 8-(3-Pyridyl)theophylline would likely confer affinity for one or more of the adenosine

receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The specific selectivity profile would need to be

determined experimentally.
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Caption: Inhibition of adenosine signaling by 8-(3-Pyridyl)theophylline.

Phosphodiesterase Inhibition
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Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic

adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This

mechanism contributes to its bronchodilatory effects. 8-substitution can modulate the PDE

inhibitory activity of the xanthine scaffold.

Quantitative Data and Further Research
As no specific experimental data for 8-(3-Pyridyl)theophylline has been identified, the

following tables are presented as templates for the types of quantitative data that would be

essential to characterize this compound.

Table 2: Hypothetical Adenosine Receptor Binding Affinity (Ki, nM)

Compound A₁ Receptor A₂ₐ Receptor A₂ₑ Receptor A₃ Receptor

8-(3-

Pyridyl)theophylli

ne

Data Needed Data Needed Data Needed Data Needed

Theophylline ~10,000 ~10,000 ~25,000 ~15,000

Table 3: Hypothetical Phosphodiesterase Inhibition (IC₅₀, µM)

Compound PDE1 PDE2 PDE3 PDE4 PDE5

8-(3-

Pyridyl)theop

hylline

Data Needed Data Needed Data Needed Data Needed Data Needed

Theophylline ~150 ~200 ~50 ~100 ~100

Further research is imperative to synthesize and characterize 8-(3-Pyridyl)theophylline,

determine its physicochemical properties, and evaluate its pharmacological profile. This would

involve a comprehensive assessment of its activity at adenosine receptors and

phosphodiesterases, as well as in vitro and in vivo studies to explore its therapeutic potential.
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[https://www.benchchem.com/product/b089744#8-3-pyridyl-theophylline-cas-number-and-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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